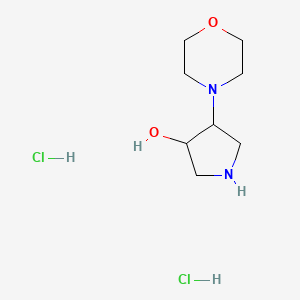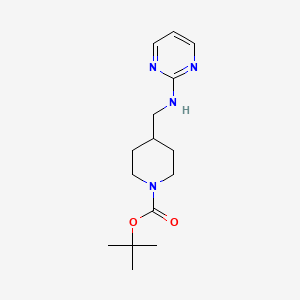
1,4-Pentanedione, 1-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Pentanedione, 1-(4-morpholinyl)- is an organic compound that features a morpholine ring attached to a pentanedione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanedione, 1-(4-morpholinyl)- typically involves the reaction of 1,4-pentanedione with morpholine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic addition to the carbonyl group of 1,4-pentanedione . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Pentanedione, 1-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of morpholine derivatives .
Applications De Recherche Scientifique
1,4-Pentanedione, 1-(4-morpholinyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and other materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 1,4-Pentanedione, 1-(4-morpholinyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentanedione: Another diketone with similar reactivity but without the morpholine ring.
1-Phenyl-1,4-pentanedione: A phenyl-substituted analog with different electronic properties.
Morpholine derivatives: Compounds with the morpholine ring but different substituents on the carbon backbone .
Uniqueness
1,4-Pentanedione, 1-(4-morpholinyl)- is unique due to the presence of both the diketone and morpholine functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
27152-25-6 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-morpholin-4-ylpentane-1,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-8(11)2-3-9(12)10-4-6-13-7-5-10/h2-7H2,1H3 |
Clé InChI |
ZSVNDSMYLXYCHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



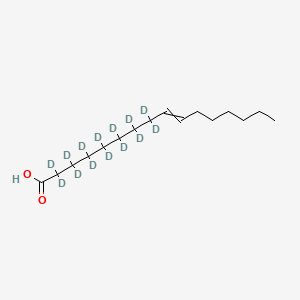
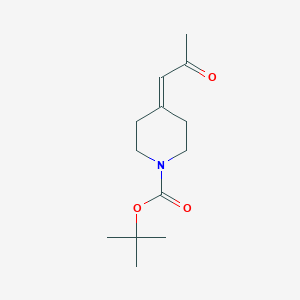
![4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11722738.png)
![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B11722752.png)
![methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)
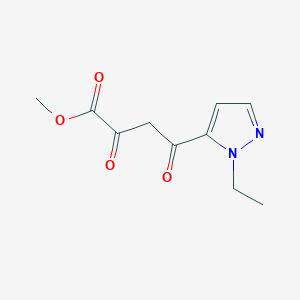

![methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate](/img/structure/B11722783.png)
